

# Comparative sensory profiling of Rebaudioside G and Rebaudioside M.

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## Compound of Interest

Compound Name: Rebaudioside G

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## A Comparative Sensory Analysis: Rebaudioside G vs. Rebaudioside M

A comprehensive guide for researchers and product development professionals on the distinct taste profiles of two prominent steviol glycosides.

In the ever-evolving landscape of non-nutritive sweeteners, Rebaudioside M (Reb M) has emerged as a frontrunner, lauded for its clean, sugar-like taste profile. While extensive research has elucidated the sensory attributes of Reb M, a direct comparative sensory profiling with **Rebaudioside G** (Reb G) remains less documented in publicly available scientific literature. This guide synthesizes the existing sensory data for Reb M and outlines the standard methodologies used for such evaluations, providing a framework for understanding the sensory characteristics of these steviol glycosides.

## Sensory Profile Comparison

While direct comparative studies between **Rebaudioside G** and Rebaudioside M are limited, the sensory profile of Reb M has been extensively characterized. Reb M is consistently reported to have a taste profile that closely mimics that of sucrose, with significantly reduced bitterness, astringency, and licorice-like aftertaste compared to earlier generation steviol glycosides like Rebaudioside A (Reb A).<sup>[1][2][3]</sup>

Key Sensory Attributes of Rebaudioside M:

- **High Sweetness Potency:** Reb M is estimated to be 200 to 350 times sweeter than sucrose. [\[1\]](#)[\[4\]](#)
- **Clean, Sugar-like Taste:** Sensory panels consistently describe Reb M as having a clean sweetness with a taste profile very similar to sugar.
- **Reduced Off-Flavors:** Compared to Reb A, Reb M exhibits a significant reduction in bitterness, astringency, and licorice aftertaste. [\[1\]](#)[\[2\]](#) In some studies, trained panelists did not detect any significant bitter or licorice off-taste at concentrations equivalent to 10% sucrose. [\[4\]](#)
- **Aftertaste:** While Reb M has a cleaner finish than many other steviol glycosides, some studies note a slightly more intense and lingering sweet aftertaste compared to sucrose or aspartame. [\[4\]](#)

Due to a lack of specific sensory data for **Rebaudioside G** in the reviewed literature, a direct quantitative comparison with Rebaudioside M cannot be provided at this time. **Rebaudioside G** is recognized as one of the naturally occurring steviol glycosides in the stevia plant, but its detailed sensory profile and comparison to other high-purity rebaudiosides are not as well-documented.

## Quantitative Sensory Data: Rebaudioside M

The following table summarizes the sensory attributes of Rebaudioside M in comparison to sucrose and Rebaudioside A, based on data from various sensory panel studies.

Sensory Attribute	Rebaudioside M	Rebaudioside A	Sucrose (Reference)	Citation(s)
Sweetness Intensity	High (200-350x sucrose)	High (200-400x sucrose)	1x	[1][4]
Bitterness	Very Low to None	Moderate to High	None	[1][2]
Astringency	Very Low	Low to Moderate	None	[1]
Licorice Aftertaste	Very Low to None	Low to Moderate	None	[4]
Sweet Aftertaste	Moderate to High (lingering)	Moderate (lingering)	Low	[4]
Overall Liking	High	Moderate	High	[5]

## Experimental Protocols

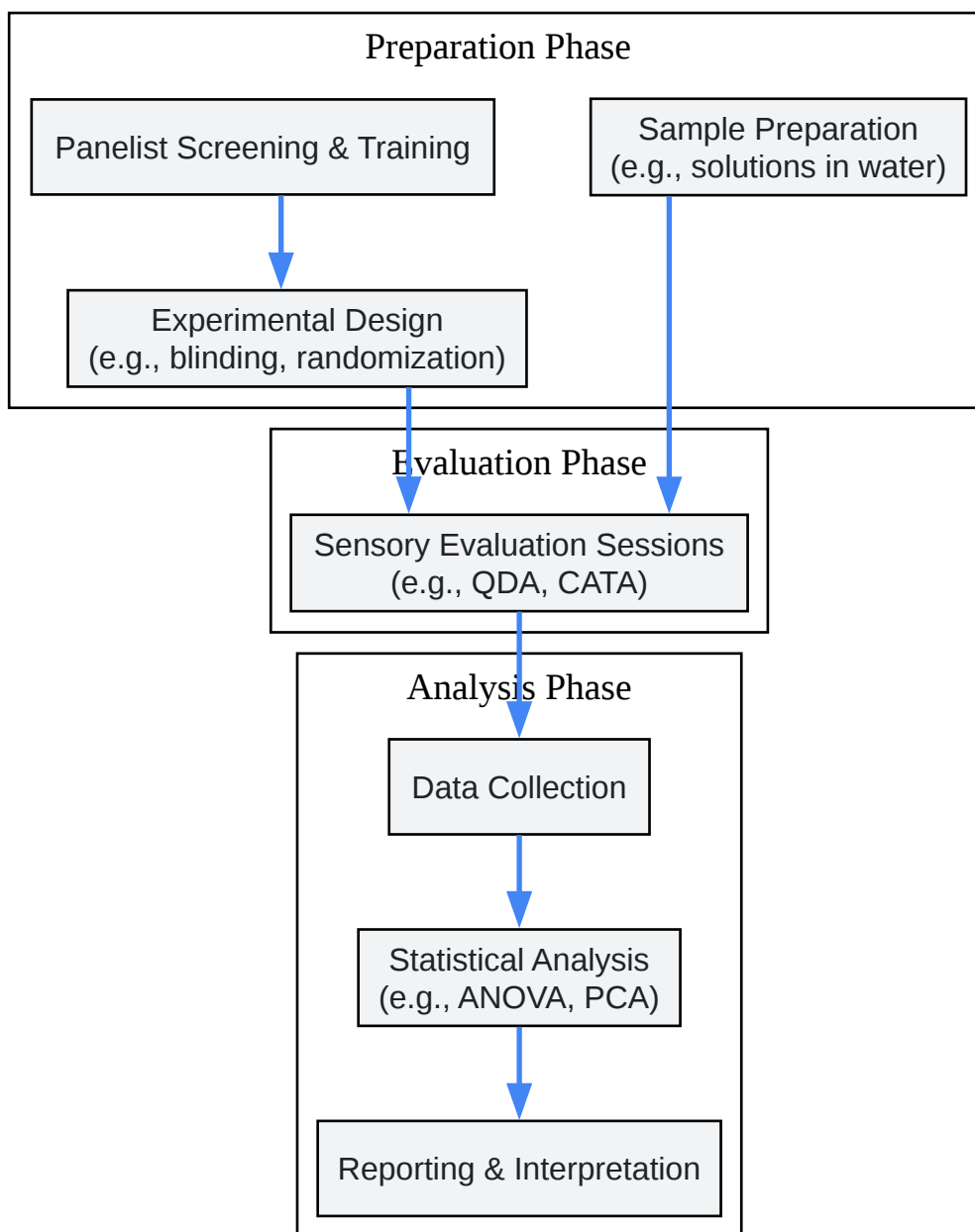
The sensory evaluation of steviol glycosides typically involves trained sensory panels or consumer panels using standardized methodologies.

### Key Experimental Methodologies:

- **Quantitative Descriptive Analysis (QDA®):** This method utilizes a trained panel of assessors to identify, describe, and quantify the sensory attributes of a product. Panelists are trained to recognize and scale the intensity of specific attributes such as sweetness, bitterness, metallic taste, and various aftertastes.
- **Spectrum™ Descriptive Analysis:** Similar to QDA, this method uses a trained panel to evaluate sensory characteristics against a standardized universal scale of intensity for each attribute.
- **Check-All-That-Apply (CATA):** This consumer-based method provides participants with a list of sensory descriptors, and they select all the terms that they perceive in the sample. This method is often used to understand the overall sensory profile and aftertaste characteristics from a consumer perspective.[2]

## Example Experimental Workflow for Sensory Profiling:

A typical sensory evaluation of a steviol glycoside would follow a structured workflow to ensure reliable and unbiased results.



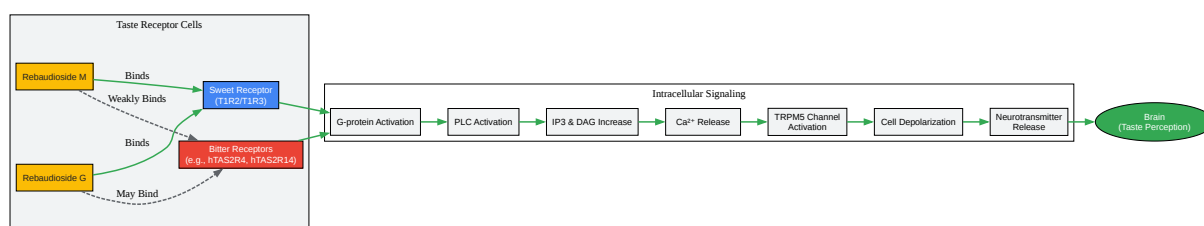
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**Figure 1:** A generalized workflow for the sensory profiling of sweeteners.

## Taste Receptor Signaling Pathways

The perception of sweetness and bitterness from steviol glycosides is mediated by specific taste receptors on the tongue.

The sweet taste is primarily detected by the T1R2/T1R3 G-protein coupled receptor. The bitter off-tastes associated with some steviol glycosides are mediated by a subset of the T2R family of bitter taste receptors, with hTAS2R4 and hTAS2R14 being specifically implicated.[6] The downstream signaling for both sweet and bitter tastes involves the activation of the TRPM5 ion channel.



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**Figure 2:** Simplified signaling pathway for sweet and bitter taste perception of steviol glycosides.

## Conclusion

Rebaudioside M stands out as a high-potency sweetener with a sensory profile remarkably similar to sucrose, characterized by its clean sweetness and lack of significant bitterness or other off-notes. This makes it a highly attractive ingredient for sugar reduction in a wide range of food and beverage applications. While **Rebaudioside G** is another naturally occurring steviol glycoside, a detailed public record of its sensory profile is not readily available, precluding a direct comparison with Rebaudioside M. Further research focusing on the sensory characterization of less common steviol glycosides like Reb G is warranted to provide a more complete understanding of their potential as sugar substitutes. Researchers and drug development professionals are encouraged to conduct their own sensory evaluations using standardized protocols to determine the suitability of these ingredients for their specific applications.

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